molecular formula C5H10I2 B1615015 1,3-Diiodo-2,2-dimethylpropane CAS No. 66688-49-1

1,3-Diiodo-2,2-dimethylpropane

Cat. No. B1615015
CAS RN: 66688-49-1
M. Wt: 323.94 g/mol
InChI Key: GDVIDBDQSYVBSD-UHFFFAOYSA-N
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Description

1,3-Diiodo-2,2-dimethylpropane is a chemical compound with the CAS Number: 66688-49-1. It has a molecular weight of 323.94 . The IUPAC name for this compound is 1,3-diiodo-2,2-dimethylpropane .


Molecular Structure Analysis

The molecular formula of 1,3-Diiodo-2,2-dimethylpropane is C5H10I2 . The InChI code for this compound is 1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving 1,3-Diiodo-2,2-dimethylpropane are not available, it’s known that similar compounds like 1,1-diiodo-2,2-dimethylpropane can react with carbonyl compounds and electron-deficient alkenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,3-Diiodo-2,2-dimethylpropane include a molecular weight of 323.94200, a density of 2.177g/cm3, and a boiling point of 240.5ºC at 760 mmHg .

Scientific Research Applications

Synthesis and Structural Studies

  • New Iodine Inclusion Compound Synthesis : A study explored the reaction of 2,2-dimethylpropane-1,3-diamine with hydroiodic acid and iodine, leading to a new polyiodide compound (Megen, Jablonka, & Reiss, 2014).
  • Formation of Cyclic 1,4-Dicarbonyl Compounds : In another study, ketone enolate anions were mixed with 1,3-diiodo-2,2-dimethylpropane to create cyclic 1,4-dicarbonyl compounds under specific conditions (Barrionuevo, Schmidt, & Argüello, 2016).
  • Structural Characterization of Salts : An investigation into the structural characterization and topological classification of different salts in the 2,2-Dimethylpropane-1,3-diamine/HCl/H2O-System was conducted, providing insights into their conformational analysis (Heimgert, Morsbach, Kleinschmidt, & Reiss, 2022).

Chemical Reactions and Catalysis

  • Investigation in Hydrocarbon Catalytic Conversion Reactions : Research focused on 1,3-diiodo neopentanes as intermediates during hydrocarbon catalytic conversion reactions, highlighting their chemical behavior on a Pt(111) single-crystal surface (Janssens & Zaera, 2002).
  • Microwave-assisted Synthesis of Ethynylarylboronates : A study demonstrated the efficient synthesis of 2,2-dimethylpropane-1,3-diyl ethynylaryl boronates using microwave technology, significant for developing fluorescent sensors for carbohydrates (Zheng, Reid, Lin, & Wang, 2006).

Material Science and Engineering

  • Four-Membered Spiro Compounds Synthesis : The synthesis of four-membered spiro compounds of silicon and germanium, involving 1,3-di-Grignard reagent and 1,3-bis(bromomagnesio)-2,2-dimethylpropane, was reported, highlighting the compound's spectroscopic properties (Heisteeg et al., 1986).

Safety And Hazards

This compound may be harmful by ingestion or skin absorption. It can cause eye and skin irritation and is irritating to the mucous membrane and upper respiratory tract . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

1,3-diiodo-2,2-dimethylpropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10I2/c1-5(2,3-6)4-7/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDVIDBDQSYVBSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CI)CI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50310500
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Diiodo-2,2-dimethylpropane

CAS RN

66688-49-1
Record name NSC227881
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227881
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-diiodo-2,2-dimethylpropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50310500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
CA Barrionuevo, LC Schmidt, JE Argüello - New Journal of Chemistry, 2016 - pubs.rsc.org
Cyclic 1,4-dicarbonyl compounds can be easily obtained by mixing a solution of aryl methyl or alkyl methyl ketone enolate anions with 1,3-diiodo-2,2-dimethylpropane in DMSO. This …
Number of citations: 5 pubs.rsc.org
CA Barrionuevo, JE Argüello, AB Peñeñory - 2011 - notablesdelaciencia.conicet.gov.ar
The synthetic scope of the reactions between benzenethiolate, 4-methoxybenzenethiolate, 2-naphthalenethiolate, and 2-pyridinethiolate anions with 1,3-dihalo-2,2-dimethylpropane …
AE Lukach, AN Santiago, RA Rossi - The Journal of Organic …, 1997 - ACS Publications
The reactions of 1,3-dihaloadamantanes with various carbanionic nucleophiles were studied. Potassium enolates of acetophenone (2) and pinacolone (10b) and the anion of …
Number of citations: 28 pubs.acs.org
BR Castro - Organic Reactions, 2004 - Wiley Online Library
The Michaelis–Arbuzov reaction involves the formation of dialkyl alkylphosphonates by heating alkyl halides with trialkyl phosphites, via an intermediate phosphonium salt. In recent …
Number of citations: 276 onlinelibrary.wiley.com
SG Mislankar - 1984 - search.proquest.com
A Novel methodology generally applicable to the synthesis of a number of tricyclopentanoid sesquiterpenes has been developed. The method involves generation of the dianion from 3-…
Number of citations: 3 search.proquest.com
CL Yaws, KY Li - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the solubility parameter and liquid volume for organic compounds in tabular form. The tabulation is arranged by carbon number such as C, C2…
Number of citations: 12 www.sciencedirect.com
CL Yaws, SC Lin - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of fusion at the freezing point for organic compounds in tabular form. The tabulation is arranged by carbon number …
Number of citations: 3 www.sciencedirect.com
CL Yaws, RW Pike - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the density of liquid for organic compounds in tabular form. For the tabulation, an equation is selected for correlation of liquid density as a …
Number of citations: 17 www.sciencedirect.com
CL Yaws, MA Satyro - Thermophysical Properties of Chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results of the enthalpy of vaporization for organic compounds. For the tabulation, a modified Watson equation is selected for the enthalpy …
Number of citations: 10 www.sciencedirect.com
RA Rossi, A Postigo - Current Organic Chemistry, 2003 - ingentaconnect.com
The radical nucleophilic substitution mechanism or SRN1 is a chain process, in which radicals and radical anions are intermediates. This process has been extensively used to effect …
Number of citations: 19 www.ingentaconnect.com

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